molecular formula C26H26N2OS2 B11530861 N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide

Cat. No.: B11530861
M. Wt: 446.6 g/mol
InChI Key: OOVPYQNKCCCRAT-UHFFFAOYSA-N
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Description

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Sulfanyl Group: The benzothiazole intermediate is then reacted with 4-tert-butylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the sulfanyl group.

    Formation of the Benzamide Moiety: The final step involves the reaction of the sulfanyl-substituted benzothiazole with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the benzamide moiety.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzamide derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The benzothiazole ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzyl mercaptan: Similar structure but lacks the benzothiazole and benzamide moieties.

    2-(4-tert-Butylbenzyl)propionaldehyde: Contains the 4-tert-butylbenzyl group but differs in the rest of the structure.

Uniqueness

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide is unique due to its combination of a benzothiazole ring, a sulfanyl group, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler related compounds.

Properties

Molecular Formula

C26H26N2OS2

Molecular Weight

446.6 g/mol

IUPAC Name

N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-methylbenzamide

InChI

InChI=1S/C26H26N2OS2/c1-17-7-5-6-8-21(17)24(29)27-20-13-14-22-23(15-20)31-25(28-22)30-16-18-9-11-19(12-10-18)26(2,3)4/h5-15H,16H2,1-4H3,(H,27,29)

InChI Key

OOVPYQNKCCCRAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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